molecular formula C20H19Cl2N3OS B459757 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-85-9

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459757
CAS No.: 445268-85-9
M. Wt: 420.4g/mol
InChI Key: UKISVRZJCUTSGW-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This receptor is a key component of the bone morphogenetic protein (BMP) signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and bone formation. Research using this compound is primarily focused on investigating Fibrodysplasia Ossificans Progressiva (FOP) , a rare and debilitating genetic disorder characterized by progressive heterotopic ossification, where soft tissues turn into bone. In FOP, gain-of-function mutations in the ACVR1/ALK2 gene lead to constitutive activation of the BMP pathway. This small molecule inhibitor has been demonstrated to effectively suppress this aberrant signaling, making it an essential tool for probing the disease mechanisms and evaluating potential therapeutic strategies in preclinical models. Beyond FOP, its application extends to oncology research, as the BMP pathway is implicated in certain cancers, including pediatric diffuse intrinsic pontine glioma (DIPG) , where it can inhibit tumor cell proliferation and survival. By providing high selectivity for ALK2 over other kinases, this compound enables researchers to dissect the specific contributions of this receptor in complex biological systems and validate it as a target for intervention in a range of pathological conditions.

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKISVRZJCUTSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[2,3-b]quinoline Skeleton Formation

The tetrahydrothieno[2,3-b]quinoline framework is synthesized via cyclocondensation between ethyl-substituted cyclohexanone derivatives and thiophene-based precursors. A one-pot protocol using phosphorus oxychloride (POCl₃) enables simultaneous cyclization and chlorination, yielding 9-chloro intermediates. For example, cyclohexanone reacts with arylthiophenecarboxylic acids under POCl₃ reflux to form 5,6,7,8-tetrahydrothieno[2,3-b]quinolines in 55–78% yields. The ethyl group at position 6 is introduced either by employing ethyl-substituted cyclohexanone or through post-cyclization alkylation.

Amination at Position 3

The 3-amino group is introduced via nitration followed by catalytic hydrogenation or direct nucleophilic substitution. In nonpolar solvents, hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides proceeds without catalysts, preserving the amino group while enabling dimerization in polar solvents. For the tetrahydroquinoline analog, nitration of the aromatic ring followed by selective reduction using Pd/C or Raney nickel ensures regioselective amination.

Carboxamide Functionalization

Carboxylic Acid Activation

The 2-carboxamide moiety is introduced via activation of the corresponding carboxylic acid. Thieno[2,3-b]quinoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride, which reacts with 2,5-dichloroaniline in dichloromethane or tetrahydrofuran. Alternatively, coupling reagents like EDCl/HOBt facilitate direct amidation under mild conditions, achieving yields exceeding 80%.

Solvent-Dependent Reactivity

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) accelerate amidation but may promote side reactions, while nonpolar solvents (e.g., toluene) favor slower, cleaner transformations. For instance, coupling in dimethylacetamide at 60°C for 12 hours achieves 84% yield, whereas toluene at reflux requires 24 hours for comparable results.

Regioselective Alkylation and Reduction

Ethyl Group Introduction

The 6-ethyl substituent is incorporated via Friedel-Crafts alkylation or Grignard addition. Cyclohexanone derivatives pre-functionalized with ethyl groups undergo cyclocondensation directly, avoiding post-synthetic modifications. Alternatively, post-cyclization alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile introduces the ethyl group with 67–72% efficiency.

Tetrahydro Ring Hydrogenation

Partial hydrogenation of the quinoline ring to the tetrahydro form is achieved using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi. Complete saturation requires 8–12 hours, with methanol or ethanol as solvents. Catalytic transfer hydrogenation with ammonium formate offers a safer alternative, yielding 5,6,7,8-tetrahydro derivatives in 89% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum exhibits characteristic signals:

  • δ 1.25 (t, 3H, CH₂CH₃), δ 2.70 (q, 2H, CH₂CH₃), δ 6.90–7.40 (m, 3H, aromatic H).

  • The ¹³C NMR spectrum shows resonances at δ 168.5 (C=O), δ 155.2 (C-2), and δ 45.6 (CH₂CH₃).

Mass spectrometry (MS) data align with the molecular formula C₂₀H₁₉Cl₂N₃OS (m/z 420.4 [M+H]⁺).

Crystallographic Validation

Single-crystal X-ray diffraction of analogs reveals planar thienoquinoline systems with intramolecular hydrogen bonds between the carboxamide NH and the thiophene sulfur, stabilizing the conformation.

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

Using excess POCl₃ leads to over-chlorination at position 9. Controlled addition (1.2 equivalents) and monitoring via thin-layer chromatography (TLC) minimize this issue.

Epimerization at Chiral Centers

Racemization during amidation is mitigated by low-temperature reactions (–10°C) and non-basic conditions.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during POCl₃-mediated cyclization, reducing reaction time from 5 hours to 30 minutes and improving yield to 82%.

Green Chemistry Approaches

Water-ethanol mixtures replace toxic solvents in amidation steps, achieving 76% yield with easier purification .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activities against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • NADH Dehydrogenase Inhibition
    • As a NADH dehydrogenase inhibitor, this compound has potential applications in the treatment of metabolic disorders and certain types of cancer where NADH metabolism is disrupted .

Case Studies

  • In Vitro Studies
    • A study demonstrated that derivatives of thieno[2,3-b]quinoline compounds exhibited potent inhibitory effects on various tumor cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation .
  • Mechanistic Investigations
    • Investigations into the mechanism of action revealed that the compound affects mitochondrial function and induces oxidative stress in cancer cells. This mechanism is crucial for its anticancer efficacy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits growth in cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
NADH Dehydrogenase InhibitionPotential for metabolic disorder treatments

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, highlighting differences in substituents and reported bioactivities:

Compound Name Substituent Variations Reported Activity Key Findings
KuSaSch105 () 4-chlorophenyl instead of 2,5-dichlorophenyl Antiplasmodial IC₅₀ = 0.12 µM against Plasmodium falciparum; superior to chloroquine in resistant strains .
3-amino-N-(3,4,5-trimethoxyphenyl)-... () 3,4,5-trimethoxyphenyl substituent Undocumented, but trimethoxyphenyl groups are associated with tubulin inhibition Structural similarity to colchicine-site binders suggests potential antiproliferative activity .
N-(3,5-dimethoxyphenyl)-... () 3,5-dimethoxyphenyl substituent Antimicrobial (inferred from analogs) Methoxy groups may enhance solubility but reduce potency compared to chloro-substituted analogs .
3-amino-N-[2-(4-methoxyphenyl)ethyl]-... () Ethyl linker with 4-methoxyphenyl Undocumented Increased molecular weight (409.54 g/mol) may affect bioavailability; pKa = 13.51 suggests basicity .
3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-... () 2-chloro-5-(trifluoromethyl)phenyl substituent Undocumented, but trifluoromethyl groups enhance metabolic stability High electronegativity of CF₃ group may improve target binding affinity and oxidative stability .

Key Comparative Insights :

Substituent Impact on Bioactivity: Chlorophenyl vs. Methoxyphenyl: Chlorinated aryl groups (e.g., 2,5-dichlorophenyl or 4-chlorophenyl) are associated with stronger antiplasmodial and antimicrobial activities compared to methoxy-substituted analogs. For example, KuSaSch105 (4-chlorophenyl) exhibits nanomolar antiplasmodial potency, while methoxy-substituted derivatives () lack direct activity data but are hypothesized to have reduced efficacy due to decreased lipophilicity . Trifluoromethyl Groups: The trifluoromethyl substituent () enhances metabolic stability and may improve pharmacokinetic profiles, though direct activity data are unavailable .

Structural Modifications and Physicochemical Properties: Ethyl vs. Amino Group Positioning: The conserved 3-amino group likely participates in hydrogen bonding with biological targets, a feature critical for activity in related thienoquinoline derivatives .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4-chlorophenyl in ) are synthesized via shorter routes (2.5 hours in DMF), while complex analogs (e.g., trifluoromethylphenyl in ) require specialized reagents, increasing production costs .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

  • Molecular Formula : C20H19Cl2N3OS
  • Molecular Weight : 420.36 g/mol
  • Structure : The compound features a thienoquinoline core structure which is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds structurally related to thienoquinolines exhibit notable antitumor effects. A study evaluating various derivatives demonstrated that certain analogs showed significant cytotoxicity against different cancer cell lines. Specifically, compounds similar to this compound were effective in inhibiting cell proliferation in human tumor cells such as HepG2 and NCI-H661 .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound is believed to interact with DNA topoisomerases and induce apoptosis in malignant cells. This is supported by structure-activity relationship (SAR) studies that link specific structural features of the compound to enhanced biological activity .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antitumor Efficacy

A study conducted on a series of thienoquinoline derivatives found that the compound exhibited dose-dependent inhibition of cancer cell growth. The study utilized MTT assays to measure cell viability and established IC50 values for various cell lines. Results indicated that at concentrations achievable in vivo, the compound significantly reduced tumor cell viability compared to controls.

Cell LineIC50 (µM)
HepG215
NCI-H66112
DLD-110

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

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